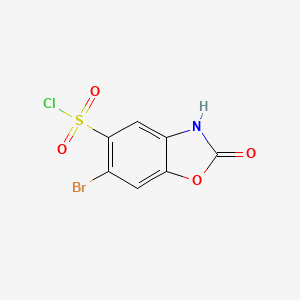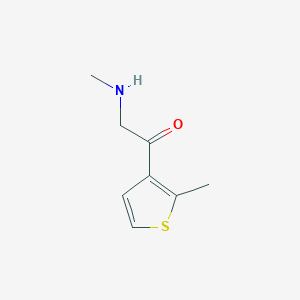
2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one is an organic compound that belongs to the class of substituted cathinones. These compounds are known for their stimulant properties and are structurally related to amphetamines. The presence of the thiophene ring in its structure makes it unique compared to other cathinones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one typically involves the following steps:
Formation of the intermediate: The starting material, 2-methylthiophene, undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride to form the corresponding ketone.
Reductive amination: The ketone is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide or sulfoxide derivatives.
Reduction: Reduction can lead to the formation of the corresponding alcohol or amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: N-oxide or sulfoxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studies on its pharmacological effects help understand the structure-activity relationship of substituted cathinones.
Medicine: Research on its potential therapeutic effects and toxicity contributes to the development of new drugs.
Industry: It is used in the synthesis of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of 2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one involves its interaction with monoamine transporters in the brain. It acts as a substrate for the dopamine, norepinephrine, and serotonin transporters, leading to the release of these neurotransmitters into the synaptic cleft. This results in increased stimulation of the central nervous system, producing effects similar to those of other stimulants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylamino)-1-phenylpropan-1-one (Methcathinone): Similar stimulant properties but lacks the thiophene ring.
2-(Methylamino)-1-(4-methylphenyl)propan-1-one (Mephedrone): Contains a phenyl ring instead of a thiophene ring.
2-(Methylamino)-1-(2,3-dimethylphenyl)propan-1-one (Methedrone): Similar structure but with additional methyl groups on the phenyl ring.
Uniqueness
The presence of the thiophene ring in 2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one distinguishes it from other substituted cathinones
Eigenschaften
Molekularformel |
C8H11NOS |
|---|---|
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
2-(methylamino)-1-(2-methylthiophen-3-yl)ethanone |
InChI |
InChI=1S/C8H11NOS/c1-6-7(3-4-11-6)8(10)5-9-2/h3-4,9H,5H2,1-2H3 |
InChI-Schlüssel |
ZCYKYCBKBMUODP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CS1)C(=O)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


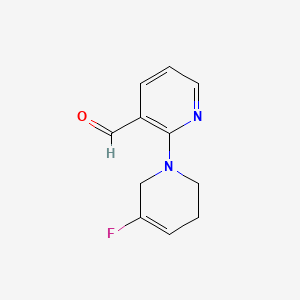

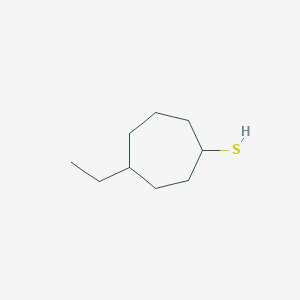

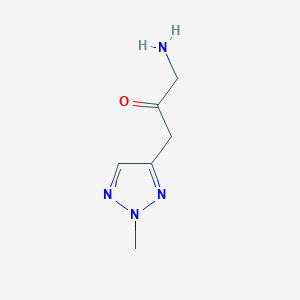
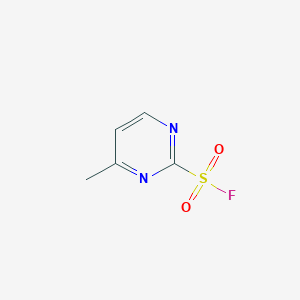

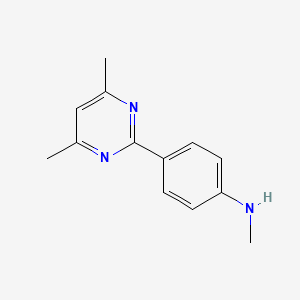

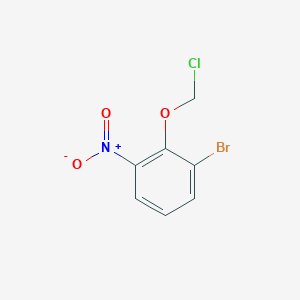
![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B13159505.png)
